cis-1,3-Dichloropropene (CAS: 10061-01-5) is the (Z)-isomer of 1,3-dichloropropene, a halogenated hydrocarbon widely used as a key active ingredient in pre-plant soil fumigants for controlling nematodes in agriculture. Commercial products are often a mixture of cis- and trans-isomers, but the procurement of the specific cis-isomer is driven by its distinct physicochemical properties that influence soil behavior, biological activity, and its utility as a stereospecific chemical intermediate. Understanding these isomer-specific differences is critical for making informed purchasing decisions for both agricultural and chemical synthesis applications.
Substituting cis-1,3-dichloropropene with its trans-isomer or a generic cis/trans mixture is a frequent cause of process variability and suboptimal performance. The two isomers exhibit significant differences in boiling point, vapor pressure, and density, which directly alter their transport, distribution, and persistence in soil fumigation applications. While both isomers possess nematicidal activity, differences in their biological efficacy and degradation rates mean that a generic mixture offers unpredictable performance compared to the pure cis-isomer. For chemical synthesis, where stereochemistry is critical, using a mixture or the incorrect isomer can lead to failed reactions or the generation of unwanted byproducts, making the procurement of the specific cis-isomer essential.
The cis-isomer of 1,3-dichloropropene has a significantly lower vapor pressure and higher boiling point than its trans counterpart. This results in lower volatility, a critical parameter for soil fumigants where retention in the target soil zone is necessary for efficacy and off-site movement must be minimized.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 104.3 °C (cis-isomer) |
| Comparator Or Baseline | 112.0 °C (trans-isomer) |
| Quantified Difference | 7.7 °C lower boiling point for the cis-isomer |
| Conditions | Standard atmospheric pressure. |
Lower volatility improves soil retention, potentially increasing contact time with pests and reducing atmospheric emissions during application.
In toxicokinetic studies, the cis-isomer is more readily cleared from the blood than the trans-isomer, suggesting a different rate of metabolism or tissue distribution. Furthermore, the trans-isomer is noted to be a less reactive alkylating agent than the cis-isomer. This differential reactivity is a key procurement consideration for both biological applications, where it may influence the mode of action, and for chemical synthesis, where the cis-isomer's reactivity can be specifically leveraged.
| Evidence Dimension | Blood Concentration Ratio (trans:cis) at 300 ppm exposure |
| Target Compound Data | Lower relative concentration (cis-isomer) |
| Comparator Or Baseline | Over 2x higher concentration (trans-isomer) |
| Quantified Difference | The trans-isomer concentration was >100% higher than the cis-isomer at termination of exposure, indicating slower clearance. |
| Conditions | Inhalation exposure in rats at 300 ppm. |
The distinct metabolic profile and higher reactivity of the cis-isomer make it a non-interchangeable choice for applications requiring predictable biological effects or specific synthetic pathways.
The octanol-water partition coefficient (log Kow), a key indicator of a chemical's behavior in soil and water systems, differs between the isomers. The cis-isomer has a slightly higher log Kow than the trans-isomer, indicating a greater tendency to adsorb to organic matter in the soil. This can influence its mobility, bioavailability, and persistence in the target application zone.
| Evidence Dimension | Octanol-Water Partition Coefficient (log Kow) |
| Target Compound Data | 2.06 (cis-isomer) |
| Comparator Or Baseline | 2.03 (trans-isomer) |
| Quantified Difference | The cis-isomer has a ~1.5% higher log Kow value. |
| Conditions | Measured at 25 °C. |
A higher affinity for organic matter can lead to longer residence times in the effective soil layer and reduced potential for leaching, which is critical for both efficacy and environmental stewardship.
Based on its lower volatility compared to the trans-isomer, cis-1,3-dichloropropene is the preferred choice for developing nematicide formulations where minimizing atmospheric loss is a primary objective. This allows for greater retention within the soil profile, potentially enhancing efficacy and improving the environmental and handling profile of the end-product.
The defined geometry and higher reactivity of the double bond in cis-1,3-dichloropropene make it an essential precursor for multi-step organic syntheses where stereochemical control is paramount. Using the trans-isomer or a mixture would result in undesired side products or require additional, costly separation steps, making the pure cis-isomer the only viable procurement option for these pathways.
The slightly higher octanol-water partition coefficient (log Kow) of the cis-isomer suggests a greater affinity for soil organic matter. This makes it a candidate for targeted research and formulation development for use in soils with high organic content, where its potentially increased retention could provide a performance advantage over the more mobile trans-isomer.
Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard